molecular formula C23H25N3O5 B11397595 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11397595
M. Wt: 423.5 g/mol
InChI Key: KBMQJOYFJZHNJU-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, ethoxy, and pyrrolo-pyrazole moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents and catalysts used in these reactions include:

    Aromatic aldehydes and ketones: Used as starting materials for the formation of the phenyl rings.

    Hydroxylamine derivatives: Employed in the formation of the pyrazole ring.

    Acid or base catalysts: Facilitate cyclization and condensation reactions.

    Solvents: Such as ethanol, methanol, or dichloromethane, used to dissolve reactants and control reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow reactors, high-throughput screening, and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups with other substituents using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles and electrophiles: Halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of enzymes involved in disease processes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxy-4-hydroxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
  • 4-(3-Ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

Uniqueness

The uniqueness of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O5/c1-4-31-17-11-14(5-6-15(17)28)22-19-20(18-13(3)9-12(2)10-16(18)29)24-25-21(19)23(30)26(22)7-8-27/h5-6,9-11,22,27-29H,4,7-8H2,1-3H3,(H,24,25)

InChI Key

KBMQJOYFJZHNJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=C(C=C(C=C4O)C)C)O

Origin of Product

United States

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